

In-Depth Technical Guide to the Crystal Structure of Triphenylcarbinol

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Compound of Interest

Compound Name: *Triphenylcarbinol*

Cat. No.: *B194598*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **triphenylcarbinol** (also known as triphenylmethanol), a molecule of significant interest in organic chemistry and materials science. This document details the crystallographic parameters, intermolecular interactions, and the experimental methodologies used for its structural determination, offering valuable insights for researchers in drug design and materials engineering.

Introduction

Triphenylcarbinol is a tertiary alcohol that, despite its relatively simple molecular formula, exhibits a complex and fascinating crystalline architecture. Its three bulky phenyl rings sterically hinder the hydroxyl group, influencing its reactivity and solid-state packing. Understanding the precise three-dimensional arrangement of molecules in the crystalline lattice is crucial for predicting its physical and chemical properties, including solubility, stability, and potential as a co-former in pharmaceutical formulations. This guide synthesizes data from key crystallographic studies to present a unified and detailed overview of its structure.

Crystal Structure and Geometry

The crystal structure of **triphenylcarbinol** has been determined by single-crystal X-ray diffraction and further refined using neutron diffraction to precisely locate the hydrogen atoms. The key crystallographic data from various studies are summarized below.

Unit Cell Parameters

The crystal system and unit cell dimensions of **triphenylcarbinol** are crucial for understanding its packing arrangement. The data presented here is a representative summary from published crystallographic studies.

Parameter	Value (Ferguson et al., 1992)[1][2]	Value (Rodríguez Tzompantzi et al., 2019, 295 K)[3][4]	Value (Rodríguez Tzompantzi et al., 2019, 153 K)[4]
Crystal System	Trigonal	Trigonal	Trigonal
Space Group	R-3	R-3	R-3
a (Å)	19.307(3)	19.335(3)	19.183(2)
c (Å)	26.735(4)	26.786(4)	26.541(3)
α (°)	90	90	90
β (°)	90	90	90
γ (°)	120	120	120
Volume (Å ³)	8631(2)	8671(2)	8463(2)
Z	24	24	24

Molecular Geometry

The intramolecular bond lengths and angles of **triphenylcarbinol** are consistent with a tetrahedral carbon atom at the center of the molecule, bonded to three phenyl rings and a hydroxyl group.

Bond	Length (Å)	Angle	Angle (°)
C-O	~1.42	O-C-C(phenyl)	~109.5
C-C(phenyl)	~1.47	C(phenyl)-C-C(phenyl)	~109.5

Intermolecular Interactions and Crystal Packing

The crystal packing of **triphenylcarbinol** is dominated by a network of hydrogen bonds, leading to the formation of distinct supramolecular assemblies.

Hydrogen-Bonded Tetramers

In the solid state, **triphenylcarbinol** molecules form pyramidal tetramers through O-H...O hydrogen bonds.^{[1][2]} These tetramers are the fundamental building blocks of the crystal lattice. One molecule occupies an apical position on a crystallographic threefold axis, while the other three molecules form the base.^[5]

Structural Disorder

A notable feature of the **triphenylcarbinol** crystal structure is the presence of disorder. The analysis of the crystal lattice reveals that the tetramers can occupy two different orientations, with one orientation being more populated than the other.^{[1][2]} This disorder complicates the precise determination of atomic positions, particularly for the hydroxyl hydrogen atoms. Low-temperature diffraction studies have been crucial in resolving some of this ambiguity.^[4]

Experimental Protocols

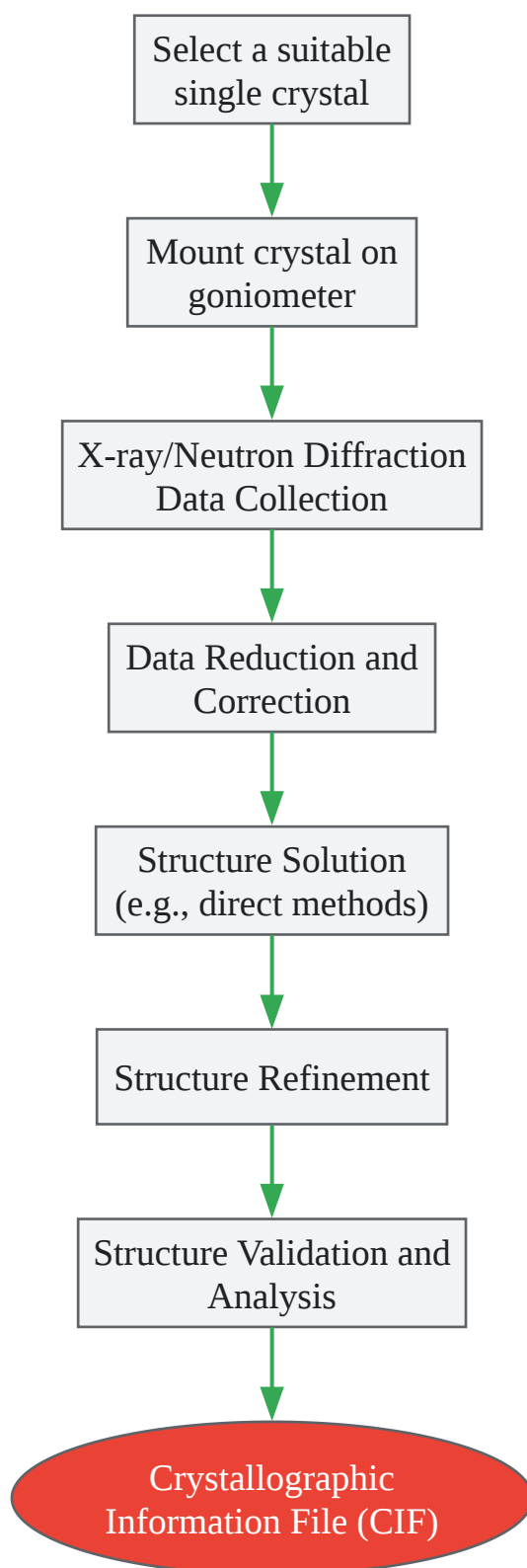
The determination of the crystal structure of **triphenylcarbinol** involves several key experimental steps, from crystal growth to data analysis.

Synthesis and Crystallization of Triphenylcarbinol

A common method for the synthesis of **triphenylcarbinol** is the Grignard reaction between methyl benzoate and phenylmagnesium bromide.

Workflow for Synthesis and Crystallization:





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